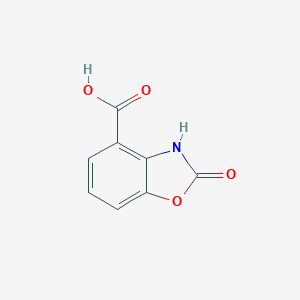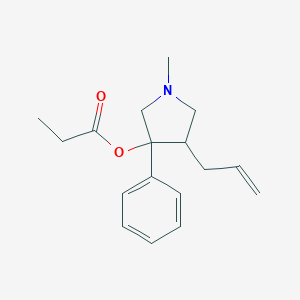
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as AMPH, and its chemical formula is C19H23NO3.
Wirkmechanismus
The exact mechanism of action of AMPH is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemische Und Physiologische Effekte
AMPH has been shown to have various biochemical and physiological effects on the body. It has been demonstrated to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it has been shown to induce apoptosis in cancer cells and reduce oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using AMPH in lab experiments is its high potency and selectivity. It has been shown to exhibit low toxicity and minimal side effects, making it a safe and effective compound for research purposes. However, one of the limitations of using AMPH is its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on AMPH. One area of interest is the development of novel AMPH derivatives with enhanced therapeutic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of AMPH and its potential applications in various medical conditions. Finally, more research is needed to explore the potential use of AMPH in combination with other therapeutic agents for improved efficacy.
Synthesemethoden
The synthesis of AMPH involves the reaction of 4-allyl-1-methyl-3-phenyl-3-pyrrolidinol with propionic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
AMPH has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. Several studies have shown that AMPH exhibits anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
102280-72-8 |
|---|---|
Produktname |
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate |
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
(1-methyl-3-phenyl-4-prop-2-enylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C17H23NO2/c1-4-9-15-12-18(3)13-17(15,20-16(19)5-2)14-10-7-6-8-11-14/h4,6-8,10-11,15H,1,5,9,12-13H2,2-3H3 |
InChI-Schlüssel |
RBTAFLUWPBOVDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CN(CC1CC=C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)OC1(CN(CC1CC=C)C)C2=CC=CC=C2 |
Synonyme |
1-methyl-3-phenyl-4-prop-2-enyl-pyrrolidin-3-ol, propanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



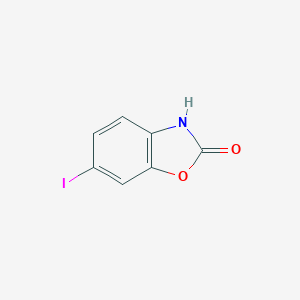
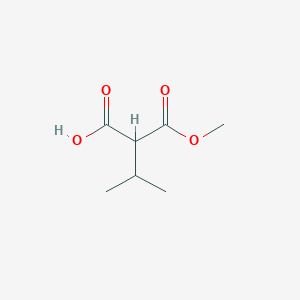
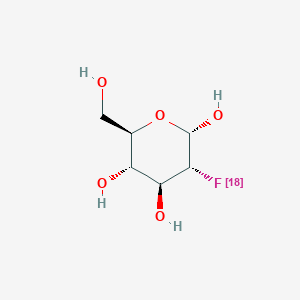
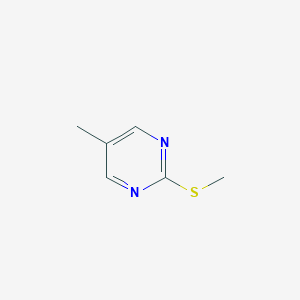
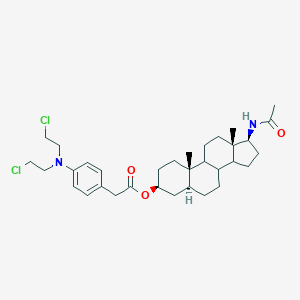
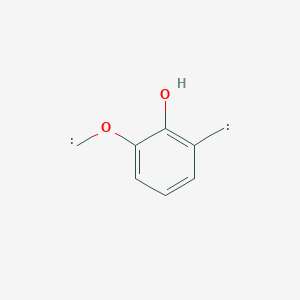
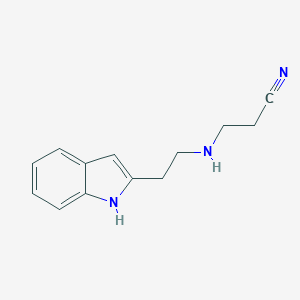
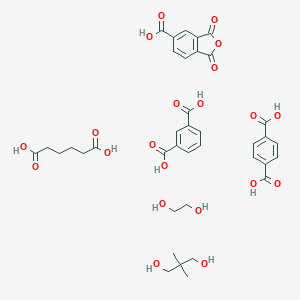
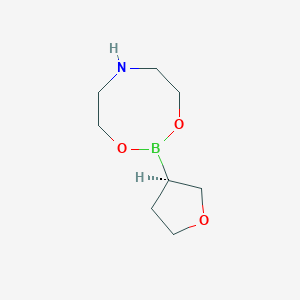
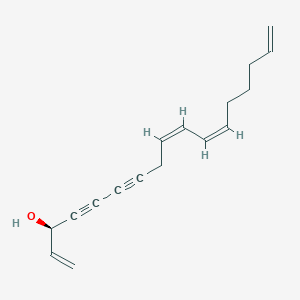
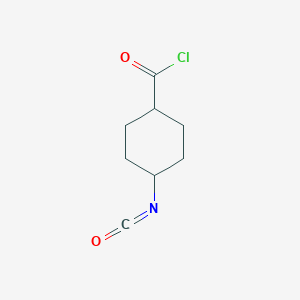
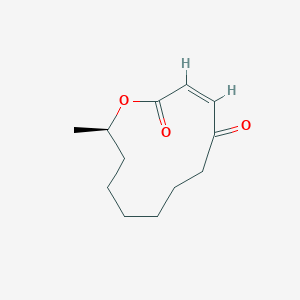
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
